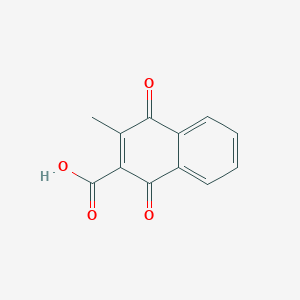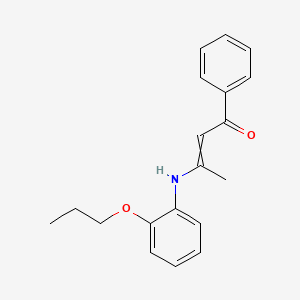![molecular formula C12H14ClN3 B14179306 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-62-4](/img/structure/B14179306.png)
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline group linked to a dimethyl-imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst.
Substitution Reaction: The chloro-substituted aniline can be prepared by reacting aniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chloro-substituted aniline with the dimethyl-imidazole moiety under basic conditions, often using a base like potassium carbonate in a polar solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or dechlorinated products.
Substitution: Substituted aniline derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting microbial infections or cancer.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including their antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
4’-[(1,7’-dimethyl-2’-propyl-1H,1’H-2,5’-bibenzo[d]imidazol-1’-yl)methyl]biphenyl-2-carboxylic acid: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted aniline group and dimethyl-imidazole moiety make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
922711-62-4 |
|---|---|
Molekularformel |
C12H14ClN3 |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
5-chloro-2-[(2,4-dimethylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H14ClN3/c1-8-6-16(9(2)15-8)7-10-3-4-11(13)5-12(10)14/h3-6H,7,14H2,1-2H3 |
InChI-Schlüssel |
HADKXPRGHJXHQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=N1)C)CC2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


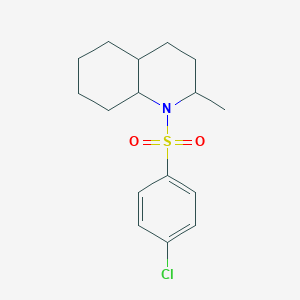
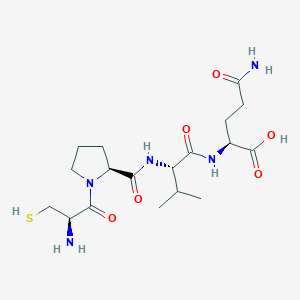

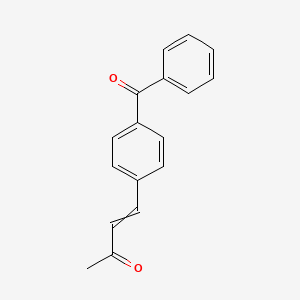
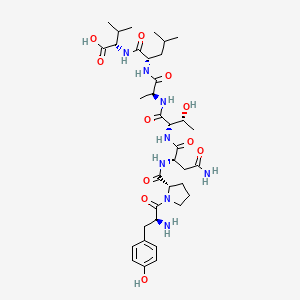

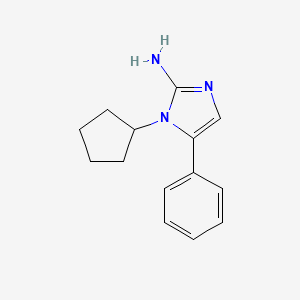
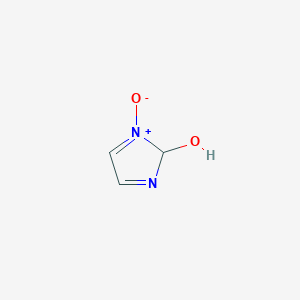
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
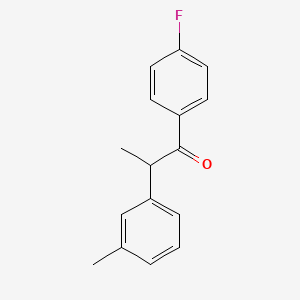
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
